molecular formula C10H9N3O3 B1352004 (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 37959-19-6

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No. B1352004
CAS RN: 37959-19-6
M. Wt: 219.2 g/mol
InChI Key: YYYXDFWTQGTNRS-UHFFFAOYSA-N
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Scientific Research Applications

Novel Mannich Bases and Electrochemical Studies

Research has explored the synthesis of novel Mannich bases bearing pyrazolone moieties, characterized by their electrochemical behavior through polarography and cyclic voltammetry. These studies contribute to the understanding of the reduction mechanism of such compounds in acidic and basic media (Naik et al., 2013).

Structural Synthesis Studies

Another study focused on the synthesis and structural characterization of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, providing insights into the molecular conformations based on NMR spectral and X-Ray data (Chui et al., 2004).

Isoxazolylpyrrolones Synthesis

The three-component reaction synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters has been demonstrated, showing a methodological advancement in the synthesis of complex heterocyclic compounds (Sakhno et al., 2021).

Antimicrobial Activity Studies

A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones synthesized and evaluated for antimicrobial activity highlights the potential of pyrazoline derivatives as antimicrobial agents, with certain compounds showing significant activity comparable to standard drugs (Kumar et al., 2012).

Catalysis and Corrosion Inhibition

Explorations into the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, utilizing chemical, electrochemical, and computational techniques, underscore the multifunctional applications of these compounds beyond pharmaceuticals, demonstrating their utility in industrial applications (Lgaz et al., 2020).

Safety And Hazards

Specific safety and hazard information for (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid was not found in the search results.


properties

IUPAC Name

2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYXDFWTQGTNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407036
Record name [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

CAS RN

37959-19-6
Record name [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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